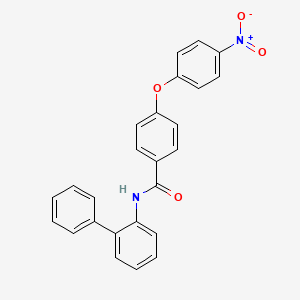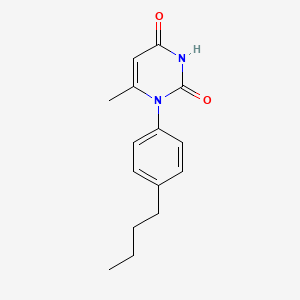![molecular formula C25H32N2O2 B5162203 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE](/img/structure/B5162203.png)
2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE is a complex organic compound with a unique structure that includes a diazepane ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE typically involves multiple steps, including the formation of the diazepane ring and the attachment of phenyl groups. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form alcohols, followed by further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development
Mechanism of Action
The mechanism of action of 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE include:
- 4-Phenyl-2-butanol
- 1-Phenyl-2-propanol
- 3-Phenyl-1-butanol
Uniqueness
What sets this compound apart from these similar compounds is its unique diazepane ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-3-22(20-12-7-5-8-13-20)24(28)26-16-11-17-27(19-18-26)25(29)23(4-2)21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNTMPERVVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5162212.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
